![molecular formula C18H17N5O4S B2452544 6-((4-(1H-benzo[d]imidazol-2-il)piperazin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona CAS No. 1209314-38-4](/img/structure/B2452544.png)
6-((4-(1H-benzo[d]imidazol-2-il)piperazin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzimidazole and benzo[d]oxazole moiety linked through a piperazine and sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Aplicaciones Científicas De Investigación
6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with proteins and enzymes makes it useful in studying biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They can interact with proteins and enzymes, making them an important pharmacophore in drug discovery .
Mode of Action
Benzimidazole derivatives are known to interact with various proteins and enzymes, affecting their function . The specific interactions and resulting changes would depend on the exact target and the biochemical pathway involved.
Biochemical Pathways
Given the wide range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
It is known that the insertion of a piperazine unit in similar compounds has led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Result of Action
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific effects would depend on the exact target and the biochemical pathway involved.
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity and stability of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and benzo[d]oxazole intermediates. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole core . The benzo[d]oxazole moiety can be synthesized through cyclization reactions involving ortho-aminophenols and carboxylic acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole and benzo[d]oxazole rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-((1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound shares the benzimidazole and piperazine moieties but differs in the benzo[d]oxazole ring.
N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine: This compound has a similar benzimidazole-piperazine structure but with different substituents.
Uniqueness
6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of benzimidazole and benzo[d]oxazole moieties linked through a piperazine and sulfonyl group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
6-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c24-18-21-15-6-5-12(11-16(15)27-18)28(25,26)23-9-7-22(8-10-23)17-19-13-3-1-2-4-14(13)20-17/h1-6,11H,7-10H2,(H,19,20)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLYDYNJCNZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
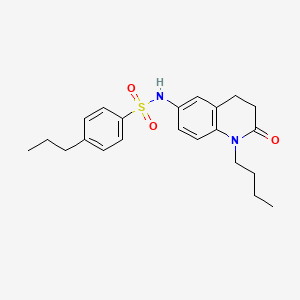

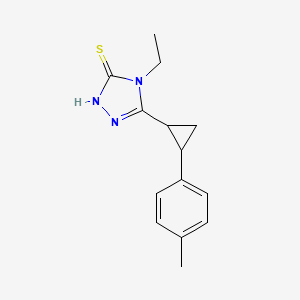
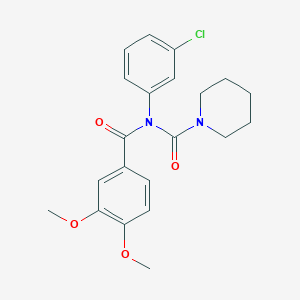
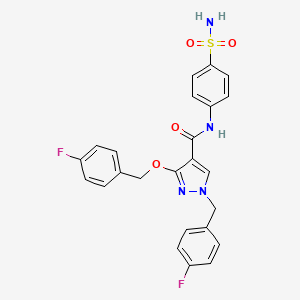
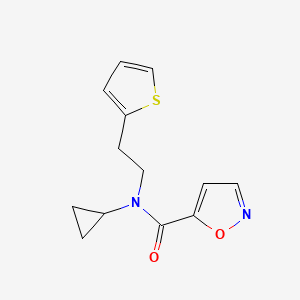
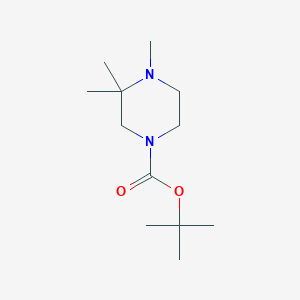

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)
![(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2452479.png)

![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)

